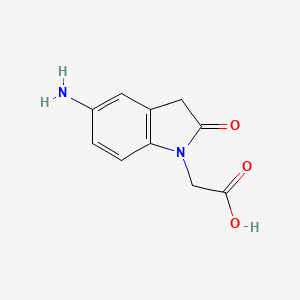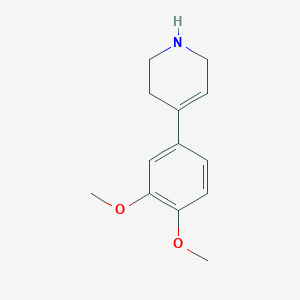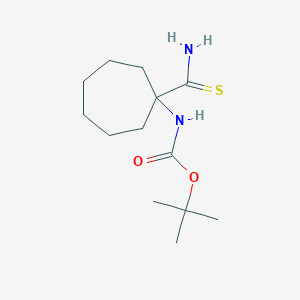
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate (TBCC) is an organosulfur compound that is used primarily in scientific research applications. It is an important reagent in organic synthesis and is used in a variety of laboratory experiments. TBCC is a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.
Aplicaciones Científicas De Investigación
Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is used in a variety of scientific research applications. It is used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in a variety of laboratory experiments, such as the synthesis of organic compounds, the study of reaction mechanisms, and the development of new synthetic methods.
Mecanismo De Acción
Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is an organosulfur compound that acts as a leaving group in organic synthesis. The leaving group is responsible for the formation of a new bond between two molecules. The leaving group is also responsible for the formation of a new product from the reaction.
Biochemical and Physiological Effects
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is not known to have any significant biochemical or physiological effects. It is not known to be toxic, mutagenic, or carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is a useful reagent for laboratory experiments due to its low cost and availability. It is also relatively stable and easy to handle. However, it is not suitable for use in high-temperature reactions due to its low boiling point.
Direcciones Futuras
There are several potential future directions for the use of tert-butyl N-(1-carbamothioylcycloheptyl)carbamate in scientific research. These include the development of new synthetic methods, the study of reaction mechanisms, and the synthesis of new compounds. Additionally, tert-butyl N-(1-carbamothioylcycloheptyl)carbamate could be used in the development of new pharmaceuticals, agrochemicals, and polymers. Finally, tert-butyl N-(1-carbamothioylcycloheptyl)carbamate could be used to study the effects of organosulfur compounds on biochemical and physiological processes.
Métodos De Síntesis
Tert-butyl N-(1-carbamothioylcycloheptyl)carbamate is synthesized from the reaction of tert-butyl chloride and 1-carbamothioylcycloheptylcarbamate. This reaction occurs in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of approximately 100°C. The reaction is typically carried out in a sealed vessel, such as a round-bottomed flask.
Propiedades
IUPAC Name |
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2S/c1-12(2,3)17-11(16)15-13(10(14)18)8-6-4-5-7-9-13/h4-9H2,1-3H3,(H2,14,18)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRTOSHYPFSTWSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCCCCC1)C(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-(1-carbamothioylcycloheptyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

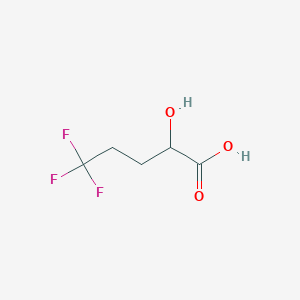






![phenyl N-[2-(1H-imidazol-1-yl)phenyl]carbamate](/img/structure/B6616438.png)
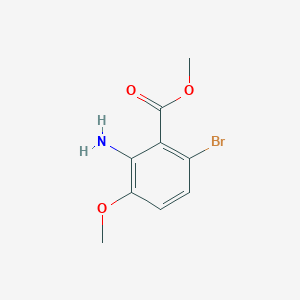
![(2S)-2-{3-[(4-chlorophenyl)sulfanyl]propanamido}-3-methylbutanoic acid](/img/structure/B6616444.png)

![1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-1,2,4-triazol-3-amine](/img/structure/B6616453.png)
